molecular formula C16H12N8O B13127039 3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one CAS No. 35107-28-9

3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3h)-one

Cat. No.: B13127039
CAS No.: 35107-28-9
M. Wt: 332.32 g/mol
InChI Key: JMJCPZOJQSKJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of triazine and triazinone rings

Preparation Methods

The synthesis of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of the phenyl group and subsequent formation of the triazinone ring. Common reagents used in these reactions include amines, nitriles, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of specific kinases or activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

Biological Activity

The compound 3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4(3H)-one is a derivative of benzotriazine and triazine structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N8OC_{15}H_{14}N_{8}O with a molecular weight of 314.32 g/mol. The structure features a benzotriazine core linked to a phenyl group substituted with a triazine moiety.

Biological Activity Overview

Research has demonstrated that benzotriazine derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some compounds in this class have been tested for antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression.

Antitumor Activity

The antitumor effects of this compound have been investigated in several studies. Notably:

  • Cell Line Studies : The compound exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
    • A549: IC50 = 0.20 μM
    • MCF-7: IC50 = 1.25 μM
    • HeLa: IC50 = 1.03 μM .
  • Mechanisms of Action : The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway which is crucial for cell growth and survival. Western blot analysis confirmed that treatment with the compound suppressed phosphorylation of Akt, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's antimicrobial properties have also been explored. Studies indicate that derivatives containing the triazine moiety can inhibit bacterial growth effectively. Specific tests demonstrated significant activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies highlight the effectiveness of benzotriazine derivatives:

  • Study on Anticancer Activity : A comprehensive study evaluated various benzotriazine derivatives for their anticancer properties. The findings suggested that modifications to the benzotriazine structure could enhance cytotoxicity against specific cancer types .
  • Enzyme Inhibition Study : Another study focused on enzyme inhibition where the compound showed potential as a dual inhibitor targeting both PI3K and mTOR pathways, making it a candidate for combination therapies in oncology .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 ValueReference
AntitumorA5490.20 μM
AntitumorMCF-71.25 μM
AntitumorHeLa1.03 μM
AntimicrobialStaphylococcus aureusEffective Inhibition
AntimicrobialEscherichia coliEffective Inhibition

Properties

CAS No.

35107-28-9

Molecular Formula

C16H12N8O

Molecular Weight

332.32 g/mol

IUPAC Name

3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)9-5-7-10(8-6-9)24-14(25)11-3-1-2-4-12(11)22-23-24/h1-8H,(H4,17,18,19,20,21)

InChI Key

JMJCPZOJQSKJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C4=NC(=NC(=N4)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.